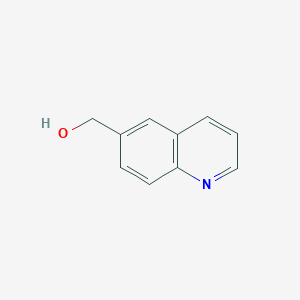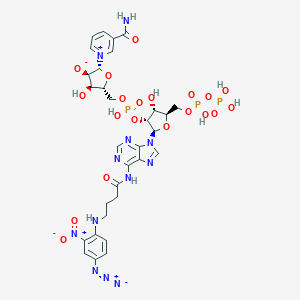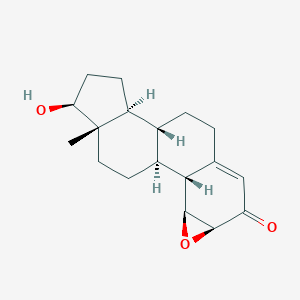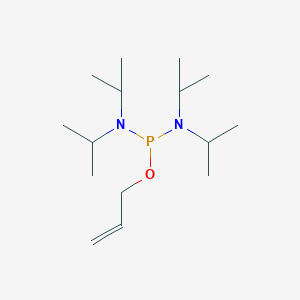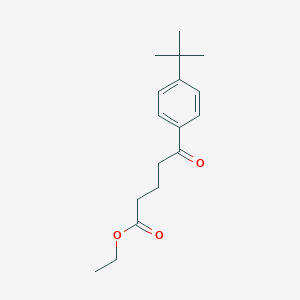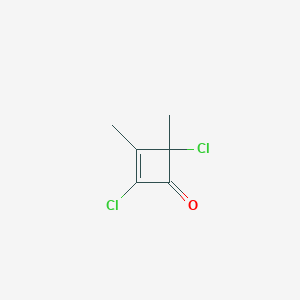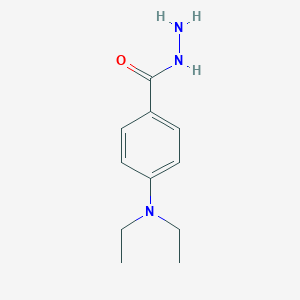![molecular formula C8H11ClO B010728 5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one CAS No. 110079-16-8](/img/structure/B10728.png)
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as 'CDMSH' and is a colorless liquid with a pleasant odor. CDMSH is a spiroketone, which means it has a unique structure that allows it to interact with biological systems in a specific manner.
Wirkmechanismus
The mechanism of action of CDMSH is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. One study has shown that CDMSH inhibits the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in cancer metastasis. Another study has shown that CDMSH activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CDMSH has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDMSH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, CDMSH has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, CDMSH has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDMSH in lab experiments is its unique structure, which allows it to interact with biological systems in a specific manner. Moreover, CDMSH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using CDMSH is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CDMSH. One of the most promising directions is the development of CDMSH-based drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to understand the mechanism of action of CDMSH and its interaction with specific proteins and enzymes. Additionally, the potential applications of CDMSH in materials science and agriculture should be explored further.
Synthesemethoden
The synthesis of CDMSH involves the reaction of 5-chloro-2-hexanone with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. This process is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of CDMSH can vary depending on the reaction conditions, but typically ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
CDMSH has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. One of the most promising applications of CDMSH is in the development of new drugs. Several studies have shown that CDMSH exhibits potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CDMSH has been shown to have a positive effect on the immune system, making it a potential candidate for immunomodulatory drugs.
Eigenschaften
CAS-Nummer |
110079-16-8 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
5-chloro-6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H11ClO/c1-7(2)5(9)6(10)8(7)3-4-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FYEQUVPFFQAADF-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)C12CC2)Cl)C |
Kanonische SMILES |
CC1(C(C(=O)C12CC2)Cl)C |
Synonyme |
Spiro[2.3]hexan-4-one, 5-chloro-6,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



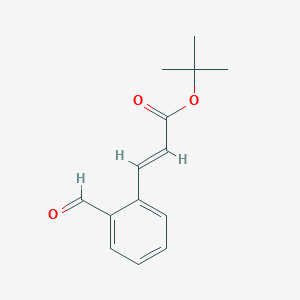
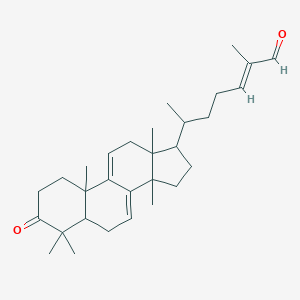
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
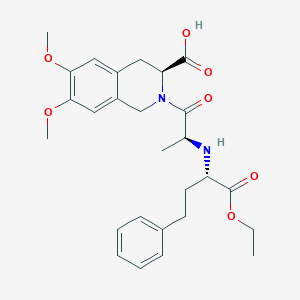
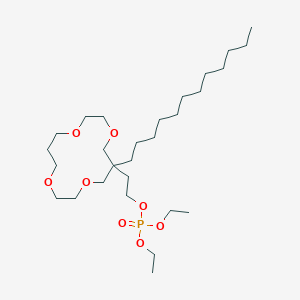
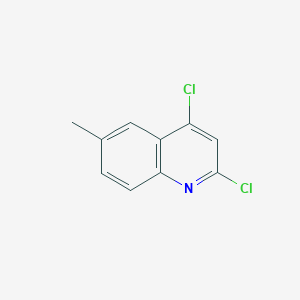
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
